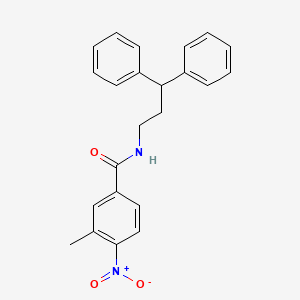

N-(3,3-diphenylpropyl)-3-methyl-4-nitrobenzamide

描述

General Overview of Substituted Benzamides in Organic Chemistry

Substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom. This core structure, the amide, is one of the most important functional groups in chemistry and biology, forming the backbone of proteins. wisdomlib.orgwikipedia.org The properties and reactivity of benzamides can be finely tuned by attaching various substituents to both the aromatic ring and the nitrogen atom.

The formation of the amide bond is a cornerstone of organic synthesis. researchgate.netperlego.com Historically, one of the most significant methods for preparing amides is the Schotten-Baumann reaction, first described in 1883 by chemists Carl Schotten and Eugen Baumann. wikipedia.orgtestbook.comiitk.ac.in This method typically involves the reaction of an amine with an acid chloride in the presence of an aqueous base to neutralize the hydrochloric acid byproduct. lscollege.ac.invedantu.com This robust reaction has been widely used for over a century and remains a fundamental tool in organic chemistry. vedantu.com

Over the decades, synthetic methodologies have evolved significantly. While classic methods involving activated carboxylic acid derivatives (like acid chlorides or anhydrides) are still prevalent, modern chemistry has sought more efficient and environmentally benign alternatives. researchgate.netchemicalbook.com These include direct condensation reactions between carboxylic acids and amines using specialized coupling agents and catalysts, as well as innovative approaches like oxidative amidation and superacid-catalyzed Friedel-Crafts carboxamidation. researchgate.netnih.gov This progression reflects a continuous drive towards greater efficiency, milder reaction conditions, and broader substrate scope in the synthesis of complex amide structures.

The chemical behavior of an aromatic ring is profoundly influenced by its substituents. vedantu.com These effects are broadly categorized as inductive (through the sigma bond framework) and resonance (through the pi system). libretexts.org

The nitro group (-NO₂) is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution by pulling electron density away through both a strong inductive effect and a resonance effect. libretexts.orglibretexts.org This makes the ring more electron-poor and less reactive than benzene itself. libretexts.org

Conversely, an alkyl group , such as the methyl group (-CH₃) in the target molecule, is an electron-donating group. omicsonline.org It activates the aromatic ring by pushing electron density into it, primarily through an inductive effect and hyperconjugation. youtube.com

The combined presence of an electron-donating group (3-methyl) and an electron-withdrawing group (4-nitro) on the same ring creates a "push-pull" system with interesting electronic properties. The quantitative impact of these substituents on the electronic nature of the benzene ring can be estimated using Hammett constants (σ), which measure the electron-donating or electron-withdrawing ability of a substituent. wikipedia.orgdalalinstitute.com

Interactive Table 1: Hammett Substituent Constants (σ)

| Substituent | Meta Position (σ_m) | Para Position (σ_p) | Electronic Effect |

| -NO₂ | 0.710 | 0.778 | Strongly Electron-Withdrawing |

| -CH₃ | -0.069 | -0.170 | Weakly Electron-Donating |

| -H | 0.000 | 0.000 | Reference |

Data sourced from Hammett equation studies. wikipedia.org

The N-substituent of the amide plays a critical role in defining the molecule's three-dimensional shape, size, and physical properties. The N-(3,3-diphenylpropyl) group is a large, sterically demanding moiety. The two phenyl rings at the 3-position create significant bulk, which can influence the conformation of the entire molecule, including potentially restricting rotation around the amide C-N bond. nih.gov

In molecular design, such bulky, non-polar (lipophilic) groups are often incorporated to modulate a molecule's physical properties. uzh.ch Increasing lipophilicity can affect how a molecule interacts with non-polar environments and can be a key factor in materials science and medicinal chemistry. omicsonline.orgresearchgate.net The diphenylpropyl group, therefore, serves as a structural anchor that imparts significant steric and lipophilic character to the molecule. nih.gov

Rationale for the Synthesis and Comprehensive Investigation of N-(3,3-diphenylpropyl)-3-methyl-4-nitrobenzamide

The specific combination of functional groups in this compound makes it a target for synthesis and study, aimed at understanding the interplay of its distinct structural features.

While countless benzamide (B126) derivatives have been synthesized, the chemical space is vast and far from fully explored. bnu.edu.cnnih.gov The synthesis of a molecule like this compound addresses a specific gap in the systematic understanding of structure-property relationships. The interaction between the sterically hindered N-substituent and the electronically polarized aromatic ring presents questions about its conformational preferences and the potential for unusual reactivity. nih.govresearchgate.net Detailed structural analysis, for instance through X-ray crystallography or advanced NMR spectroscopy, would provide valuable data on how these combined steric and electronic forces dictate the molecule's architecture. nih.gov

A primary driver in synthetic chemistry is the creation of novel molecular structures to expand the library of known compounds and explore new properties. nih.gov The title compound represents a unique molecular architecture, combining a highly lipophilic and bulky amine component with a polar, electronically interesting benzoyl group. The synthesis and characterization of such molecules are fundamental exercises in chemical exploration. nih.gov Investigating its properties—such as solubility, melting point, and spectroscopic characteristics—contributes to the broader knowledge base of organic chemistry and provides a new data point in the vast landscape of benzamide derivatives. researchgate.netresearchgate.net

Theoretical Perspectives on the Unique Combination of Functional Groups

The molecular structure of this compound is characterized by the convergence of three key functionalities: a diphenylpropyl group, a methyl group, and a 4-nitrobenzamide (B147303) core. A theoretical analysis of this combination provides insights into the potential properties and behavior of the molecule.

The Diphenylpropyl Moiety: The N-(3,3-diphenylpropyl) portion of the molecule introduces significant lipophilicity and steric bulk. The two phenyl rings are not planar and can adopt various conformations, which can be crucial for fitting into the binding pockets of biological targets. In drug design, diphenyl moieties are often incorporated to enhance affinity for receptors that have hydrophobic domains. This structural feature is present in various biologically active compounds, suggesting its importance in molecular recognition.

The 3-Methyl-4-nitrobenzamide (B1581358) Core: The benzamide group itself is a common scaffold in medicinal chemistry, found in a wide array of approved drugs. walshmedicalmedia.com The presence and position of substituents on the benzene ring can dramatically alter the electronic properties and biological activity of the benzamide core.

Nitro Group: The nitro group at the 4-position is a strong electron-withdrawing group. nih.gov This feature significantly impacts the electronic character of the aromatic ring and the amide bond. nih.gov In medicinal chemistry, the nitro group is known to be a versatile functional group, although its inclusion is often carefully considered due to potential toxicity. nih.gov It can participate in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding. svedbergopen.com Furthermore, the nitro group can be metabolically reduced in vivo to form reactive intermediates, a property that has been exploited in the design of certain antimicrobial and anticancer agents. mdpi.com

The combination of the bulky, hydrophobic diphenylpropyl group with the electronically distinct 3-methyl-4-nitrobenzamide core results in an amphipathic molecule. This duality can be advantageous for interacting with complex biological targets that may have both hydrophobic and polar regions. The amide linkage provides a degree of rigidity and a hydrogen bond donor-acceptor site, further defining the molecule's interaction capabilities. Theoretical modeling and computational studies would be instrumental in predicting the preferred conformations of this compound and its potential interactions with various biological macromolecules.

Data Tables

Table 1: Physicochemical Properties of Related Benzamide Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

|---|---|---|---|

| Benzamide | C₇H₇NO | 121.14 | 0.64 |

| 3-Methylbenzamide | C₈H₉NO | 135.16 | 1.15 |

| 4-Nitrobenzamide | C₇H₆N₂O₃ | 166.13 | 0.80 nih.gov |

This table presents data for structurally related compounds to provide context for the properties of this compound.

Table 2: Contribution of Functional Groups to Molecular Properties

| Functional Group | Key Physicochemical Contributions | Potential Pharmacological Influence |

|---|---|---|

| Diphenylpropyl | Increased lipophilicity, steric bulk | Enhanced binding to hydrophobic pockets, potential for CNS penetration |

| Benzamide | Hydrogen bonding capability, structural scaffold | Common pharmacophore, provides structural rigidity |

| Methyl Group | Electron-donating, increased lipophilicity | Can modulate metabolic stability and receptor fit |

This interactive table summarizes the theoretical contributions of the key functional groups within this compound.

Structure

3D Structure

属性

IUPAC Name |

N-(3,3-diphenylpropyl)-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-17-16-20(12-13-22(17)25(27)28)23(26)24-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21H,14-15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFFIPUYFAMQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3,3 Diphenylpropyl 3 Methyl 4 Nitrobenzamide

Retrosynthetic Analysis of N-(3,3-diphenylpropyl)-3-methyl-4-nitrobenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.

The most logical and common retrosynthetic disconnection for this compound is at the amide bond (C-N bond). This is a standard strategy for amide synthesis, as numerous reliable methods exist for forming this functional group.

This disconnection breaks the target molecule into two primary synthons: a 3-methyl-4-nitrobenzoyl cation and a 3,3-diphenylpropylamine (B135516) anion. These synthons correspond to practical synthetic equivalents, or precursors, which are an activated carboxylic acid derivative and an amine, respectively. The forward reaction, or synthesis, would then involve the coupling of these two precursor molecules.

Figure 1: Retrosynthetic Disconnection of the Amide Bond Target Molecule: this compound || / (Amide Bond Disconnection) || Precursor 1 (Electrophile) + Precursor 2 (Nucleophile) 3-methyl-4-nitrobenzoyl chloride 3,3-diphenylpropylamine

Synthesis of 3-methyl-4-nitrobenzoyl Chloride Precursor

The formation of this compound necessitates the initial preparation of a reactive acylating agent, most commonly the acyl chloride, 3-methyl-4-nitrobenzoyl chloride. This is typically a two-step process starting from 2,4-dimethylnitrobenzene.

The selective oxidation of one methyl group of 2,4-dimethylnitrobenzene is a critical step in generating the carboxylic acid intermediate, 3-methyl-4-nitrobenzoic acid. Several methods have been reported for this transformation, employing various oxidizing agents and reaction conditions.

One common approach involves the use of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). The reaction is typically carried out under heterogeneous conditions, and the presence of a phase transfer catalyst like tetrabutyl ammonium (B1175870) bromide (TBAB) has been shown to be crucial for achieving regioselectivity. In the absence of such a catalyst, the oxidation can lead to the formation of 4-nitro-1,3-benzenedicarboxylic acid as the major product. A study demonstrated that the oxidation of 2,4-dimethylnitrobenzene with potassium permanganate in the presence of TBAB at 95°C for 1 hour resulted in a 41% yield of 3-methyl-4-nitrobenzoic acid. byjus.com

Nitric acid (HNO₃) is another effective oxidant for this conversion. A method utilizing dilute nitric acid as the oxidant has been developed, which offers advantages in terms of cost and environmental impact compared to heavy metal oxidants. By carefully controlling the feed ratio, reaction temperature, pressure, and time, the conversion rate can be significantly improved, with reported yields exceeding 50%. umn.edugoogle.com

Catalytic oxidation using molecular oxygen in the presence of a metal catalyst is also a viable route. For instance, 3-methyl-4-nitrobenzoic acid has been synthesized by the oxidation of 2,4-dimethylnitrobenzene with molecular oxygen catalyzed by cobalt acetate (B1210297) in acetic acid, with the addition of sodium bromide as a co-catalyst. Under optimized conditions of 130°C and 0.8 MPa of oxygen for 8 hours, a 99% conversion of the starting material was achieved with a 52% selectivity for the desired product, resulting in a 51% yield. organic-chemistry.org A patented method describes a photochemical oxidation using oxygen, a catalyst such as hematoporphyrin, and a co-catalyst like NiO in acetonitrile (B52724) at 30°C for 5 hours, achieving a conversion rate of over 98% and a yield of approximately 65%. patsnap.com

| Oxidizing Agent/Catalyst System | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| KMnO₄ / TBAB | 95°C, 1 hour | 41% | byjus.com |

| Dilute HNO₃ | Controlled temperature and pressure | >50% | umn.edugoogle.com |

| O₂ / Cobalt Acetate / Sodium Bromide | 130°C, 0.8 MPa, 8 hours | 51% | organic-chemistry.org |

| O₂ / Hematoporphyrin / NiO | 30°C, 5 hours, photochemical | ~65% | patsnap.com |

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often at reflux. masterorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. youtube.com A general procedure involves treating the carboxylic acid with thionyl chloride and heating the mixture for several hours. After the reaction is complete, the excess thionyl chloride is removed by distillation to afford the crude acyl chloride, which can be further purified by vacuum distillation or recrystallization. For example, a similar compound, 3-nitrobenzoic acid, is converted to 3-nitrobenzoyl chloride by refluxing with thionyl chloride for 6 hours.

While the oxidation of 2,4-dimethylnitrobenzene is a primary route, alternative pathways to 3-methyl-4-nitrobenzoic acid and its derivatives exist. One such alternative starts from m-toluic acid. patsnap.com This would involve a nitration step to introduce the nitro group at the 4-position. The regioselectivity of this nitration would be a key consideration in the viability of this synthetic route.

Direct Amidation Reactions for this compound Formation

The final step in the synthesis of this compound is the formation of the amide bond. This can be achieved through several established methodologies, primarily involving the reaction of the amine with either the pre-formed acyl chloride or by in-situ activation of the carboxylic acid.

The Schotten-Baumann reaction is a widely used method for the synthesis of amides from acyl chlorides and amines. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. byjus.com Common bases include aqueous sodium hydroxide (B78521) or organic bases like pyridine (B92270). byjus.com The reaction is often performed in a two-phase solvent system, such as dichloromethane (B109758) and water, where the reactants and product remain in the organic phase, and the base resides in the aqueous phase. wikipedia.org

In a typical procedure, the amine, in this case, 3,3-diphenylpropylamine, would be dissolved in an inert organic solvent. The 3-methyl-4-nitrobenzoyl chloride would then be added, followed by the slow addition of an aqueous base solution with vigorous stirring. The reaction is generally exothermic and is often carried out at room temperature or with cooling. After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude amide, which can then be purified by recrystallization or chromatography.

| Parameter | Typical Condition |

|---|---|

| Reactants | 3-methyl-4-nitrobenzoyl chloride and 3,3-diphenylpropylamine |

| Solvent System | Biphasic (e.g., Dichloromethane/Water) |

| Base | Aqueous NaOH or Pyridine |

| Temperature | Room temperature or below |

| Work-up | Separation of organic layer, washing, drying, and solvent evaporation |

An alternative to using an acyl chloride is the direct coupling of the carboxylic acid, 3-methyl-4-nitrobenzoic acid, with 3,3-diphenylpropylamine using a coupling agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. chemistrysteps.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. chemistrysteps.com

To improve reaction efficiency and suppress side reactions, such as racemization in the case of chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com The reaction of the carboxylic acid with the carbodiimide (B86325) in the presence of HOBt forms an active HOBt ester, which then reacts with the amine. nih.gov

A general procedure for EDC/HOBt coupling involves dissolving the carboxylic acid, amine, and HOBt in an appropriate aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). EDC is then added to the mixture, which is typically stirred at room temperature for several hours until the reaction is complete. The work-up for EDC-mediated reactions is often simpler than for DCC, as the urea (B33335) byproduct of EDC is water-soluble and can be easily removed by aqueous extraction. peptide.com

DCC-mediated couplings follow a similar protocol. However, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and precipitates out of the reaction mixture, which can be removed by filtration. peptide.com While effective, the removal of residual DCU can sometimes be challenging. nih.gov

| Coupling Agent System | Typical Solvent | Key Features |

|---|---|---|

| EDC/HOBt | DMF, DCM | Water-soluble urea byproduct, easy work-up. |

| DCC | DCM, THF | Insoluble urea byproduct removed by filtration. |

Optimization of Reaction Conditions (Solvent, Temperature, Catalyst)

The formation of the amide linkage is typically achieved by activating the carboxylic acid group of 3-methyl-4-nitrobenzoic acid, followed by nucleophilic attack from the primary amine, 3,3-diphenylpropan-1-amine. A common method for this transformation is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with the amine. The choice of solvent, temperature, and catalyst (or base) plays a pivotal role in the efficiency of this reaction.

A systematic study to optimize the reaction would involve varying these parameters to identify the conditions that provide the highest yield and purity of the desired product. Key variables include the solvent's polarity, the reaction temperature, and the type of base used to scavenge the HCl byproduct.

Below is a hypothetical data table illustrating the optimization of the coupling reaction between 3-methyl-4-nitrobenzoyl chloride and 3,3-diphenylpropan-1-amine.

Table 1: Optimization of Reaction Conditions

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | Triethylamine (B128534) (TEA) | 0 to rt | 4 | 85 |

| 2 | Tetrahydrofuran (THF) | Triethylamine (TEA) | 0 to rt | 4 | 78 |

| 3 | Acetonitrile | Triethylamine (TEA) | 0 to rt | 4 | 72 |

| 4 | Dichloromethane (DCM) | Pyridine | 0 to rt | 4 | 82 |

| 5 | Dichloromethane (DCM) | Diisopropylethylamine (DIPEA) | 0 to rt | 4 | 88 |

| 6 | Dichloromethane (DCM) | Triethylamine (TEA) | rt | 2 | 90 |

From this illustrative data, dichloromethane (DCM) appears to be the most effective solvent. While various organic bases can be used, triethylamine and diisopropylethylamine show good results. An adjustment of the temperature to room temperature can slightly increase the yield and shorten the reaction time.

Purification and Isolation Techniques

Following the completion of the reaction, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. The standard procedure involves an initial aqueous workup to remove water-soluble impurities. The organic layer is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid (if present), and finally with brine. After drying the organic layer over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure.

For achieving high purity, chromatographic techniques are indispensable.

Column Chromatography: This is the most common method for purifying multi-gram quantities of the product. The crude material is dissolved in a minimum amount of solvent and loaded onto a silica (B1680970) gel column. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is used to elute the compounds. The separation is monitored by Thin Layer Chromatography (TLC).

Table 2: Illustrative Column Chromatography Parameters

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) |

| Elution Monitoring | TLC with UV visualization (254 nm) |

High-Performance Liquid Chromatography (HPLC): For obtaining analytical purity or for purifying smaller quantities of the compound, reverse-phase HPLC is often employed. This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Table 3: Illustrative HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV at 254 nm |

Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be an effective final purification step to obtain highly pure crystalline material. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A common solvent system for compounds of this nature could be ethanol/water or ethyl acetate/hexane. The process involves dissolving the solid in a minimum amount of hot solvent and then allowing it to cool slowly, leading to the formation of crystals as the solubility decreases. The purified crystals are then collected by filtration.

Solid-Phase Purification: While less common for traditional small molecule synthesis on a laboratory scale, solid-phase extraction (SPE) could potentially be used. In this technique, the crude product mixture is passed through a cartridge containing a solid adsorbent. Impurities are either retained on the solid phase while the product passes through, or the product is retained and then eluted with a different solvent.

Computational and Theoretical Investigations of N 3,3 Diphenylpropyl 3 Methyl 4 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the electronic level. These calculations can predict a wide range of molecular characteristics with a high degree of accuracy.

Geometry Optimization and Conformational Analysis (DFT, Ab Initio)

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like N-(3,3-diphenylpropyl)-3-methyl-4-nitrobenzamide, with its rotatable bonds, a thorough conformational analysis is crucial to identify the global minimum energy conformation among many possible local minima.

Density Functional Theory (DFT) methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose due to their balance of accuracy and computational cost. tandfonline.comnih.gov Ab initio methods, while more computationally intensive, can also be used for higher accuracy. The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest electronic energy.

The conformational landscape of this compound is expected to be complex due to the flexibility of the diphenylpropyl group and its connection to the benzamide (B126) core. A potential energy surface scan, where the energy is calculated as a function of the rotation around key dihedral angles, can help in identifying the most stable conformers. nih.gov The results of such an analysis would provide crucial information about the molecule's preferred shape, which is fundamental to understanding its reactivity and potential biological activity.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide Derivative (Calculated using DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| C-N (amide) | 1.35 | - | - |

| N-H | 1.01 | - | - |

| C-C (aromatic) | 1.39 | - | - |

| O-C-N | - | 122.5 | - |

| C-N-H | - | 120.0 | - |

| C-C-N-C | - | - | 180.0 |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

Once the optimized geometry is obtained, the electronic properties of this compound can be investigated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. tandfonline.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and amide groups, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amide group would exhibit a positive potential, making them susceptible to nucleophilic attack.

Table 2: Representative Electronic Properties of a Nitrobenzamide Derivative

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Vibrational Frequency Analysis and Spectroscopic Prediction

Vibrational frequency analysis, performed at the same level of theory as the geometry optimization, serves two main purposes. Firstly, it confirms that the optimized structure is a true energy minimum (no imaginary frequencies). Secondly, it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model. sci-hub.st

For this compound, the vibrational analysis would predict characteristic stretching frequencies for the N-H and C=O bonds of the amide group, the symmetric and asymmetric stretches of the NO2 group, and the various C-H and C-C vibrations of the aromatic rings and the propyl chain. These predictions can aid in the interpretation of experimental spectroscopic data.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, often in a simulated solvent environment. This is particularly important for flexible molecules like this compound.

Conformational Landscape Exploration in Solution Phase

MD simulations can explore the conformational landscape of this compound in a solvent, which is more representative of its state in biological systems or in solution-phase reactions. mdpi.com The simulation tracks the movements of all atoms in the system over time, governed by a force field that describes the inter- and intramolecular interactions.

By analyzing the trajectory of an MD simulation, one can identify the most populated conformations and the transitions between them. This provides a more complete understanding of the molecule's flexibility and the range of shapes it can adopt in solution. eurekalert.orgacs.org Such information is critical for applications like drug design, where the molecule's ability to adopt a specific conformation to bind to a target is key.

Analysis of Tautomerism and Isomerization Pathways

MD simulations, particularly when combined with enhanced sampling techniques, can be used to study chemical processes like tautomerism and isomerization. For this compound, while tautomerism of the amide group is possible, it is generally less favorable. However, the flexibility of the diphenylpropyl chain could lead to different rotational isomers (rotamers). MD simulations can help to understand the energy barriers between these isomers and the timescales of their interconversion. While direct studies on this specific molecule are not available, the principles of using MD for such analyses are well-established in the study of similar organic molecules.

Ligand-Target Interaction Modeling (Chemical Systems Only)

Modeling the interaction between a ligand like this compound and a potential chemical receptor is fundamental to understanding its hypothetical biological activities. Computational techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are instrumental in this regard.

Molecular Docking and Scoring for Hypothetical Chemical Receptor Binding

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations can be performed against hypothetical protein targets to elucidate potential binding modes and affinities.

In studies of analogous nitrobenzamide derivatives, molecular docking has been effectively used to explore their binding to various enzymes. For instance, a series of nitro-substituted benzamides were evaluated for their anti-inflammatory potential, and molecular docking analysis on inducible nitric oxide synthase (iNOS) revealed that the orientation and polarizability of the nitro groups were crucial for efficient binding. nih.govmdpi.com Similarly, docking studies on other substituted N-aryl-4-nitrobenzamide derivatives have shown that these molecules can form significant hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of enzymes like α-glucosidase. nih.govresearchgate.net

For this compound, a hypothetical docking study would likely show the following interactions:

The nitro group and the amide moiety could act as hydrogen bond acceptors.

The amide N-H group could serve as a hydrogen bond donor.

The two phenyl rings of the diphenylpropyl group and the methyl-nitro-substituted benzene (B151609) ring could engage in hydrophobic and π-π stacking interactions with nonpolar residues of a binding site.

The docking score, an estimation of the binding affinity, would depend on the specific topology and chemical nature of the hypothetical receptor's active site. A lower binding energy would suggest a more stable ligand-receptor complex.

Below is a hypothetical data table summarizing potential interactions and binding energies for this compound with a generic receptor active site, based on findings for similar compounds.

| Interaction Type | Potential Interacting Groups of the Ligand | Key Amino Acid Residues (Hypothetical) | Estimated Binding Energy (kcal/mol) |

| Hydrogen Bonding | Amide N-H, Amide C=O, Nitro O-atoms | Asp, Glu, Ser, Thr | -8.0 to -9.5 |

| Hydrophobic | Diphenylpropyl moiety, methyl-substituted benzene ring | Leu, Val, Ile, Phe | |

| π-π Stacking | Phenyl rings | Phe, Tyr, Trp |

Pharmacophore Modeling for Abstract Chemical Recognition

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. A pharmacophore model for this compound would highlight key features for its recognition by a hypothetical receptor.

Based on its structure, a plausible pharmacophore model for this compound would include:

One Hydrogen Bond Donor (HBD): The amide N-H group.

Two Hydrogen Bond Acceptors (HBA): The amide carbonyl oxygen and the nitro group.

Two Aromatic Rings (AR): The two phenyl groups of the diphenylpropyl moiety.

One Hydrophobic Group (H): The propyl chain.

The spatial arrangement of these features would be critical for its hypothetical binding. The distance and angles between these pharmacophoric points would define the geometry required for an optimal fit into a receptor's binding site. Such a model can be used to screen large chemical databases for other compounds that share the same pharmacophoric features and might exhibit similar activities.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Chemical Properties

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their activities. Although no specific QSAR study on this compound is available, research on structurally related compounds provides valuable insights.

A 3D-QSAR study on 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists is particularly relevant due to the shared 3,3-diphenylpropyl moiety. nih.gov This study, using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), identified that steric, electrostatic, and hydrophobic fields are significant for the activity of these compounds. nih.gov The contour maps generated from these models indicated that bulky substituents in certain regions could enhance activity, while in other areas, they could be detrimental. nih.gov

Another QSAR study on the same class of compounds found that the activity was strongly dependent on parameters such as the highest occupied molecular orbital (HOMO) energy, molecular weight, molecular volume, molar refractivity, and the logarithm of the partition coefficient (LogP). researchgate.net

Based on these findings, a QSAR model for a series of analogs of this compound would likely show that:

The hydrophobicity and size of the 3,3-diphenylpropyl group are major contributors to the activity.

The electronic properties of the substituted benzamide ring, influenced by the methyl and nitro groups, would modulate the binding affinity.

A hypothetical QSAR equation could take the form: Activity (e.g., pIC50) = c0 + c1(LogP) + c2(Molar Volume) + c3*(HOMO Energy)

| Descriptor | Potential Influence on Activity |

| LogP | A positive correlation is expected, suggesting the importance of hydrophobicity for membrane permeation or receptor binding. |

| Molar Volume | A positive correlation might indicate that larger molecules have better van der Waals interactions with the receptor. |

| HOMO Energy | This descriptor relates to the molecule's ability to donate electrons and could be important for specific orbital interactions. |

Computational Prediction of Reactive Sites and Stability

The reactivity of this compound can be assessed by analyzing its frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MEP).

Frontier Molecular Orbitals: The HOMO is the highest energy orbital containing electrons and is susceptible to electrophilic attack, while the LUMO is the lowest energy orbital without electrons and is prone to nucleophilic attack. For nitroaromatic compounds, the LUMO is often localized on the nitro-substituted ring, indicating that this part of the molecule is susceptible to reduction.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would likely show a strong negative potential around the oxygen atoms of the nitro group and the carbonyl group, making them sites for electrophilic interaction. researchgate.netresearchgate.net

Predicted Reactive Sites:

Nucleophilic Attack: The carbon atom of the nitro-substituted ring and the carbonyl carbon are potential sites for nucleophilic attack.

Electrophilic Attack: The oxygen atoms of the nitro and carbonyl groups are the most likely sites for electrophilic attack. The phenyl rings of the diphenylpropyl group could also undergo electrophilic aromatic substitution.

Reduction: The nitro group is a well-known site for metabolic reduction.

In terms of stability, the amide bond is generally stable but can be susceptible to hydrolysis under acidic or basic conditions. The diphenylpropyl moiety is chemically robust. The nitroaromatic group is stable but can undergo photochemical reactions. Computational tools can predict the bond dissociation energies to identify the weakest bonds and potential points of degradation. chemrxiv.org

| Molecular Site | Predicted Reactivity | Computational Method for Prediction |

| Nitro Group | Susceptible to reduction; site for electrophilic attack | LUMO analysis, MEP map |

| Carbonyl Group | Site for nucleophilic and electrophilic attack | MEP map |

| Aromatic Rings | Susceptible to electrophilic substitution | HOMO analysis |

| Amide Bond | Potential for hydrolysis | Bond Dissociation Energy calculation |

Chemical Reactivity and Derivatization of N 3,3 Diphenylpropyl 3 Methyl 4 Nitrobenzamide

Reactions at the Nitro Group

The aromatic nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to the corresponding amino derivative. This conversion is a cornerstone of synthetic organic chemistry, providing a gateway to a wide array of further functionalization.

Reduction to Amino Derivatives (e.g., N-(3,3-diphenylpropyl)-3-methyl-4-aminobenzamide)

The reduction of the nitro group in N-(3,3-diphenylpropyl)-3-methyl-4-nitrobenzamide to an amine yields N-(3,3-diphenylpropyl)-3-methyl-4-aminobenzamide. This transformation can be achieved using various reducing agents, with the choice of reagent often depending on the desired selectivity and reaction conditions. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction. google.com Catalytic hydrogenation often employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.orggoogle.com These methods are generally efficient and produce clean reactions.

Chemical reductions can be carried out with a range of reagents. For instance, metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid, are classic and effective methods. wikipedia.org Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be utilized, sometimes offering milder reaction conditions. wikipedia.org The choice of reducing agent can be critical in the presence of other sensitive functional groups.

The resulting amino derivative, N-(3,3-diphenylpropyl)-3-methyl-4-aminobenzamide, is a valuable intermediate for further synthesis, as the primary aromatic amine can undergo a wide range of reactions, including diazotization, acylation, and alkylation.

Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Groups

| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |

| H₂, Pd/C | Room temperature to moderate heat, atmospheric to high pressure | High efficiency, clean reaction, catalyst can be recycled | Potential for hydrogenolysis of other functional groups, requires specialized equipment for high pressure |

| Fe, HCl | Refluxing aqueous acid | Inexpensive, widely applicable | Requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates, workup can be tedious |

| SnCl₂, HCl | Room temperature or gentle heating | Milder than other metal/acid systems, can be selective | Stoichiometric reagent, tin waste can be problematic |

| Na₂S₂O₄ | Aqueous or biphasic systems | Mild conditions, useful for sensitive substrates | Can sometimes lead to over-reduction or side products |

Exploration of Nitro Group Transformations in Organic Synthesis

Beyond reduction to the amine, the nitro group can be transformed into a variety of other functional groups. These transformations significantly expand the synthetic utility of this compound.

Partial reduction of the nitro group can lead to the formation of nitroso or hydroxylamine (B1172632) derivatives. nih.gov For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.orgmdpi.com These intermediates are themselves useful for further synthetic manipulations.

The nitro group can also be involved in nucleophilic aromatic substitution reactions, although the presence of the activating methyl group and the deactivating amide group complicates this. Under specific conditions, the nitro group can be displaced by a suitable nucleophile. Furthermore, the nitro group can direct ortho and para C-H functionalization of the aromatic ring.

Reactions at the Amide Linkage

The amide bond is generally stable, but it can undergo cleavage and modification under specific reaction conditions.

Hydrolysis Under Acidic and Basic Conditions

The amide linkage in this compound can be hydrolyzed under both acidic and basic conditions to yield 3-methyl-4-nitrobenzoic acid and 3,3-diphenylpropylamine (B135516). rsc.org

Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. rsc.org

Base-catalyzed hydrolysis is usually carried out by heating the amide with a strong base like sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This is generally an irreversible process as the resulting carboxylate anion is resonance-stabilized.

The rates of both acidic and basic hydrolysis can be influenced by the steric and electronic properties of the substituents on the amide nitrogen and the aromatic ring.

Table 2: General Conditions for Amide Hydrolysis

| Condition | Reagents | Typical Temperature | Products |

| Acidic | H₂SO₄ or HCl in H₂O | Reflux | 3-methyl-4-nitrobenzoic acid and 3,3-diphenylpropylamine hydrochloride |

| Basic | NaOH or KOH in H₂O/alcohol | Reflux | Sodium or potassium 3-methyl-4-nitrobenzoate and 3,3-diphenylpropylamine |

N-Alkylation and Acylation Reactions

While direct N-alkylation of secondary amides can be challenging, it is possible under certain conditions. The amide proton can be removed by a strong base to form an amidate anion, which can then react with an alkylating agent. However, O-alkylation to form an imidate is a common competing reaction.

N-acylation of the amide nitrogen is generally not a favorable reaction due to the decreased nucleophilicity of the nitrogen atom.

Modifications of the Diphenylpropyl Moiety

The diphenylpropyl portion of the molecule also presents opportunities for chemical modification, although these reactions are generally less straightforward than those involving the nitro group or amide linkage.

The two phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation and acylation. The position of substitution will be directed by the propyl chain. However, achieving selectivity between the two phenyl rings and avoiding side reactions can be challenging.

The benzylic protons at the 3-position of the propyl chain are susceptible to oxidation under strong oxidizing conditions. Furthermore, modifications to the propyl chain itself, such as the introduction of unsaturation, would likely require a multi-step synthetic sequence starting from different precursors rather than direct modification of this compound. Synthetic routes to related compounds like N-methyl-3,3-diphenylpropylamine suggest that modifications to the amine portion of this moiety are feasible starting from 3,3-diphenylpropylamine. google.comgoogle.com

Electrophilic Aromatic Substitution on Phenyl Rings

The molecule presents three aromatic rings, each with different susceptibility and regioselectivity towards electrophilic aromatic substitution (EAS). wikipedia.org The outcome of such reactions is governed by the directing effects of the existing substituents on each ring. organicchemistrytutor.comunizin.org

Reactivity of the 3,3-Diphenylpropyl Moiety:

The two phenyl rings attached to the same carbon atom are influenced by the alkyl group, which is the rest of the molecule. Alkyl groups are generally activating and ortho-, para-directing for electrophilic aromatic substitution. youtube.comlibretexts.org Therefore, these two phenyl rings are more activated towards substitution than the nitrobenzamide ring. Electrophilic attack, such as nitration or halogenation, is expected to occur primarily at the ortho and para positions of these rings. youtube.com For instance, the nitration of diphenylmethane, a structurally similar compound, yields substitution at the para position. youtube.comrsc.org

Reactivity of the 3-Methyl-4-nitrobenzamide (B1581358) Moiety:

This ring is substituted with three groups: a methyl group, a nitro group, and the amide group. Their directing effects are as follows:

Nitro group (-NO₂): A strong deactivating group and a meta-director. organicchemistrytutor.comyoutube.com

Methyl group (-CH₃): An activating group and an ortho-, para-director. libretexts.org

Amide group (-CONH-R): A deactivating group and a meta-director.

The combined effect of these substituents makes this ring significantly less reactive towards electrophilic substitution compared to the diphenylpropyl rings. The powerful deactivating nature of the nitro and amide groups outweighs the activating effect of the methyl group. unizin.org Any substitution that does occur would be directed by these competing influences. The position meta to the nitro and amide groups (and ortho to the methyl group) would be the most likely site of attack, although forcing conditions would be required.

The following table summarizes the predicted outcomes for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Predicted Major Product(s) | Ring System |

| Nitration | HNO₃, H₂SO₄ | Substitution at the para-positions of the diphenylpropyl rings. | Diphenylpropyl |

| Halogenation | Br₂, FeBr₃ | Substitution at the para-positions of the diphenylpropyl rings. | Diphenylpropyl |

| Sulfonation | Fuming H₂SO₄ | Sulfonation at the para-positions of the diphenylpropyl rings. | Diphenylpropyl |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkylation at the para-positions of the diphenylpropyl rings. | Diphenylpropyl |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Acylation at the para-positions of the diphenylpropyl rings. | Diphenylpropyl |

Functionalization of the Propyl Chain

The propyl chain in this compound is composed of sp³ hybridized carbon atoms, which are generally less reactive than the aromatic sp² carbons. researchgate.net However, functionalization is possible under specific conditions.

Oxidation: Strong oxidizing agents could potentially oxidize the benzylic C-H bond (the carbon attached to the two phenyl rings), although this could lead to fragmentation of the molecule under harsh conditions.

Radical Halogenation: Free radical halogenation could introduce a halogen atom onto the propyl chain, typically favoring the benzylic position due to the stability of the resulting benzylic radical.

Directed C-H Functionalization: Modern synthetic methods involving transition metal catalysis can achieve regioselective functionalization of C(sp³)-H bonds. For instance, palladium-catalyzed reactions have been used for the γ-C(sp³)-H alkynylation of alkyl amides, demonstrating the potential for selective modification of the propyl chain. researchgate.net

Derivatization for Analogue Synthesis

The synthesis of analogues of this compound is a key step in exploring its chemical space and understanding how structural modifications influence its properties.

Systematic Introduction of Substituents for Structure-Property Relationship Studies

Structure-property relationship studies involve the systematic modification of a lead compound to observe the effects of these changes on its physicochemical or biological properties. nih.govacs.org For this compound, this can be approached by modifying either the diphenylpropyl moiety or the nitrobenzamide core.

Modifications to the Diphenylpropyl Moiety:

Substituents can be introduced onto the phenyl rings to modulate properties like lipophilicity, electronic character, and steric bulk.

| Substituent (X) at para-position | Predicted Effect on Properties |

| -F, -Cl, -Br | Increases lipophilicity, electron-withdrawing. |

| -CH₃, -OCH₃ | Increases lipophilicity (for -CH₃), electron-donating. |

| -CF₃ | Significantly increases lipophilicity, strongly electron-withdrawing. |

| -OH, -NH₂ | Increases polarity, potential for hydrogen bonding. |

Modifications to the 3-Methyl-4-nitrobenzamide Moiety:

The substituents on this ring can also be varied. For example, the methyl group could be replaced with other alkyl groups, or the nitro group could be moved to a different position or replaced with other electron-withdrawing groups. Such modifications can provide insights into the importance of the electronic and steric features of this part of the molecule. acs.org

Synthesis of Isosteric and Bioisosteric Analogues (Purely Chemical Context)

In a chemical context, isosteres are molecules or groups of atoms that have similar shapes and sizes. Bioisosterism is an extension of this concept, where functional groups are replaced with other groups that retain similar chemical and physical properties, leading to similar interactions with other molecules. nih.govnih.gov The amide bond is a common target for isosteric replacement to improve properties such as metabolic stability. drughunter.comcambridgemedchemconsulting.com

Amide Bond Isosteres:

The amide linkage in this compound can be replaced by a variety of other functional groups to create isosteric analogues. nih.gov

| Original Group | Isosteric Replacement | Resulting Linkage |

| Amide (-CONH-) | Thioamide | -CSNH- |

| Amide (-CONH-) | 1,2,3-Triazole | A five-membered heterocyclic ring. nih.govcambridgemedchemconsulting.com |

| Amide (-CONH-) | Oxadiazole | A five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. nih.gov |

| Amide (-CONH-) | Sulfonamide | -SO₂NH- nih.gov |

| Amide (-CONH-) | Trifluoroethylamine | -CF₂CH₂NH- drughunter.comu-tokyo.ac.jp |

The synthesis of these analogues would involve different chemical strategies. For example, the synthesis of a thioamide analogue could be achieved by treating the parent amide with Lawesson's reagent. nih.gov The synthesis of a triazole analogue would likely involve a multi-step process culminating in a cycloaddition reaction. nih.gov These isosteric replacements can lead to new compounds with potentially altered chemical properties, such as stability, solubility, and hydrogen bonding capacity. nih.govdrughunter.com

Mechanistic Insights into Molecular Interactions of N 3,3 Diphenylpropyl 3 Methyl 4 Nitrobenzamide Non Biological/non Clinical Focus

Interactions with Inorganic and Organic Substrates

Complexation with Metal Ions or Metal Centers

There is no available scientific literature that investigates or reports on the complexation of N-(3,3-diphenylpropyl)-3-methyl-4-nitrobenzamide with metal ions or metal centers. The potential for this compound to act as a ligand in coordination chemistry has not been explored.

Binding Affinity Studies with Small Organic Molecules (e.g., Solvents, Dyes, Polymers)

No studies have been published that detail the binding affinity of this compound with small organic molecules such as solvents, dyes, or polymers. Consequently, there is no data available on its host-guest chemistry or other non-covalent interactions with these types of molecules.

Catalytic Activity or Inhibition in Chemical Reactions

Investigation of this compound as a Catalyst

The potential for this compound to function as a catalyst in chemical reactions has not been investigated in any published research. There are no reports of its use to accelerate or enable any chemical transformations.

Role as an Inhibitor in Model Chemical Reactions

There is no information available in the scientific literature regarding the role of this compound as an inhibitor in any model chemical reactions.

Self-Assembly and Supramolecular Interactions

The capacity of this compound to undergo self-assembly or to participate in the formation of supramolecular structures has not been the subject of any scientific investigation. There are no reports on its behavior in solution or the solid state with respect to forming ordered aggregates or extended networks through non-covalent interactions.

Hydrogen Bonding Networks and π-Stacking Interactions

A detailed analysis of the specific molecular interactions of this compound is not available in the current body of scientific literature. General principles of molecular interactions suggest that this compound has the potential to engage in both hydrogen bonding and π-stacking. The amide group (-CONH-) contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which could lead to the formation of intermolecular hydrogen bonds. These interactions can play a crucial role in the assembly of molecules in the solid state.

The molecule also possesses multiple aromatic rings, including the two phenyl rings of the diphenylpropyl group and the substituted nitrobenzamide ring. These aromatic systems create the potential for π-stacking interactions, where the electron-rich π orbitals of adjacent rings interact. The presence of an electron-withdrawing nitro group on one of the benzamide (B126) rings could influence the nature of these π-stacking interactions, potentially leading to electron donor-acceptor type interactions with the electron-rich phenyl rings of the diphenylpropyl moiety. However, without specific experimental data from techniques such as X-ray crystallography, the precise nature and geometry of these potential interactions remain speculative.

Formation of Ordered Architectures in Solution or Solid State

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the advanced non-clinical applications of the chemical compound this compound in the areas of material science, analytical chemistry, or as a precursor for advanced synthetic reagents as outlined in the requested article structure.

Searches for its incorporation into polymeric structures, its role in sensor design, its use as a derivatization agent in chromatography, its application as a spectroscopic probe, or as a precursor for advanced synthetic reagents did not yield any specific research findings or data. This suggests that the compound may not have been investigated for these particular applications, or such research has not been published in accessible scientific literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified sections and subsections. Further research into this specific compound would be necessary to determine its potential applications in these advanced fields of chemical science.

Future Research Directions and Challenges for N 3,3 Diphenylpropyl 3 Methyl 4 Nitrobenzamide

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of N-(3,3-diphenylpropyl)-3-methyl-4-nitrobenzamide fundamentally involves the formation of an amide bond between 3,3-diphenylpropylamine (B135516) and 3-methyl-4-nitrobenzoic acid. While conceptually straightforward, the steric hindrance posed by the bulky 3,3-diphenylpropyl group presents a significant challenge. chimia.chnih.gov

A traditional and viable route involves the conversion of 3-methyl-4-nitrobenzoic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting 3-methyl-4-nitrobenzoyl chloride can then be reacted with 3,3-diphenylpropylamine, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. mdpi.com

However, future research should focus on developing more efficient and sustainable alternatives. Modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), offer milder reaction conditions and are often more effective for coupling sterically hindered components.

Furthermore, exploring "green" synthetic methodologies is a critical future direction. This could include:

Catalytic Direct Amidation: Investigating catalysts, potentially based on boric acid or transition metals, that can directly form the amide bond from the carboxylic acid and amine, releasing only water as a byproduct. researchgate.net This approach avoids the use of hazardous chlorinating agents and improves atom economy.

Solvent-Free Synthesis: Developing mechanochemical methods, such as ball milling, or solid-state reactions that minimize or eliminate the need for organic solvents, thereby reducing environmental impact. researchgate.netmdpi.com

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters (temperature, mixing, reaction time), potentially improving yields and safety, especially for exothermic reactions.

A key challenge will be overcoming the low reactivity of the sterically encumbered 3,3-diphenylpropylamine. chimia.chrsc.org Research into specialized catalysts or activating agents that can function effectively in a congested steric environment will be essential for achieving high-yield syntheses. rsc.org

Exploration of Chiral Synthesis and Stereoisomer Separation

The parent molecule, this compound, is achiral as it does not possess any stereocenters. However, the introduction of chirality into this scaffold could lead to novel derivatives with potentially unique properties. Future research could explore the synthesis of chiral analogs, for instance, by introducing a substituent on the propyl chain's α or β carbons.

Should chiral analogs be synthesized, the development of methods for their separation and stereochemical control would be paramount. Key research areas would include:

Asymmetric Synthesis: Designing catalytic asymmetric routes to synthesize specific enantiomers directly. nih.govnih.gov This could involve the asymmetric reduction of a ketone precursor or an asymmetric conjugate addition to an unsaturated intermediate.

Chiral Resolution: For racemic mixtures, the development of efficient separation techniques would be necessary. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and effective method. nih.gov Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often successful in resolving a wide range of enantiomers and would be a primary tool for analysis and separation. nih.govnih.gov

Diastereomeric Derivatization: An alternative separation strategy involves reacting the racemic mixture with a pure chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography techniques.

The challenge in this area lies not with the parent compound but in the innovative design of chiral analogs and the subsequent application of established, yet optimized, stereoselective synthesis and separation protocols.

Advanced Spectroscopic Characterization Techniques

Thorough characterization is fundamental to confirming the structure and purity of this compound. While standard techniques are applicable, advanced methods can provide deeper structural insights. Future work must include a comprehensive spectroscopic analysis.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings and the trisubstituted nitrobenzoyl ring. Aliphatic signals for the propyl chain protons, likely appearing as multiplets. A signal for the amide proton (N-H), which may be broad and its chemical shift dependent on solvent and concentration. A singlet for the methyl group protons. |

| ¹³C NMR | A signal for the amide carbonyl carbon (C=O) around 165-170 ppm. Multiple signals in the aromatic region (120-150 ppm). Signals for the aliphatic carbons of the propyl chain. A signal for the methyl carbon. |

| FT-IR | A characteristic N-H stretching vibration around 3300 cm⁻¹. Strong C=O stretching (Amide I band) around 1640-1680 cm⁻¹. N-H bending (Amide II band) near 1550 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the compound's molecular weight. Characteristic fragmentation patterns, including cleavage at the amide bond (α-cleavage) and potential loss of the nitro group (NO₂) or a nitro-substituted fragment. |

Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to unambiguously assign all proton and carbon signals, especially for the complex aromatic regions. Solid-state characterization using X-ray crystallography would provide definitive proof of the molecular structure and conformation in the solid state.

In-depth Theoretical Studies on Reaction Pathways and Electronic Properties

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound at a molecular level. Future research should leverage these methods to complement experimental findings.

Reaction Pathway Analysis: Using methods like Density Functional Theory (DFT), the proposed synthetic routes can be modeled to calculate activation energies and transition state geometries. dntb.gov.ua This can help explain experimental outcomes, such as why certain reactions are low-yielding, and guide the optimization of reaction conditions.

Electronic Property Calculation: DFT calculations can elucidate the electronic structure of the molecule. nih.govnih.gov Key properties to investigate include:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the molecule's electronic transition properties and frontier orbital reactivity.

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, delocalization of electrons, and the nature of the intramolecular bonding. elixirpublishers.com

Theoretical studies can predict spectroscopic data (NMR, IR) to aid in the interpretation of experimental spectra. muthayammal.inresearchgate.net A significant challenge is selecting the appropriate computational level of theory and basis set to ensure the results are accurate and predictive.

Discovery of Novel Non-Clinical Chemical Applications

Given its structure, this compound could serve as a versatile intermediate or building block in various non-clinical chemical contexts.

Intermediate for Synthesis: The nitro group is a highly versatile functional group. Its reduction to an amine would yield N-(3,3-diphenylpropyl)-3-methyl-4-aminobenzamide. This resulting aromatic amine could be a precursor for the synthesis of dyes, heterocyclic compounds, or more complex molecular scaffolds. researchgate.net

Building Block for Materials: The rigid aromatic rings and the stable amide linkage make the molecule a potential candidate for incorporation into polymers or supramolecular assemblies. The diphenylpropyl group could impart hydrophobicity and influence solid-state packing.

Ligand Design: The amide oxygen and the oxygens of the nitro group possess lone pairs of electrons, making them potential coordination sites for metal ions. Derivatives could be explored as ligands in coordination chemistry or catalysis.

The primary challenge is the lack of current applications. Discovering novel uses will require creative synthetic modifications and screening in various chemical systems to identify unique and valuable properties.

Addressing the Current Knowledge Gaps in its Fundamental Chemistry

The most significant knowledge gap for this compound is the lack of fundamental experimental data. Future research must start by addressing these foundational questions:

Verified Synthesis and Purification: What is the most reliable and high-yielding method for its synthesis and purification? Establishing a robust protocol is the first critical step.

Physicochemical Properties: Basic properties such as melting point, solubility in various solvents, and thermal stability are currently unknown and need to be determined.

Solid-State Structure: What is its three-dimensional conformation? An X-ray crystal structure would provide invaluable information on bond lengths, angles, and intermolecular interactions like hydrogen bonding.

Reactivity Profile: How does the molecule behave under various chemical conditions? Key studies would include the reduction of the nitro group, hydrolysis of the amide bond under acidic and basic conditions, and electrophilic aromatic substitution on the phenyl rings.

Influence of Functional Groups: How do the bulky diphenylpropyl moiety and the electron-withdrawing nitrobenzamide group influence each other's properties? For example, does the steric bulk affect the planarity of the amide bond or the electronic conjugation with the aromatic ring?

Closing these knowledge gaps through systematic experimental and theoretical investigation is essential to build a comprehensive chemical understanding of this compound and unlock its potential for future applications.

常见问题

Q. What are the optimal synthetic routes for N-(3,3-diphenylpropyl)-3-methyl-4-nitrobenzamide, and how do reaction conditions influence yield?

The synthesis typically involves sequential nitration, amidation, and coupling steps. For example, nitration of 3-methylbenzamide introduces the nitro group, followed by amidation with 3,3-diphenylpropylamine under acidic conditions. Key variables include temperature (e.g., 60–80°C for nitration), solvent choice (polar aprotic solvents for amidation), and catalysts (e.g., H₂SO₄ for dehydration). Optimization studies suggest yields improve with controlled stoichiometry and inert atmospheres to prevent side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Standard methods include:

- NMR spectroscopy : To confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and diphenylpropyl groups (δ 2.5–3.5 ppm for methylene protons).

- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z ~440 for [M+H]⁺).

- HPLC : For purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to explore its bioactivity?

Initial screens include:

- Cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7).

- Enzyme inhibition studies (e.g., kinase or protease targets due to nitrobenzamide’s electrophilic properties).

- Antimicrobial disk diffusion tests against Gram-positive/negative strains. Dose-response curves (IC₅₀) are critical for validating hits .

Advanced Research Questions

Q. How can computational models (e.g., QSAR, molecular docking) predict binding affinity or optimize derivatives?

- QSAR : Use descriptors like logP, molar refractivity, and nitro group charge density to correlate structural features with CCR5 binding affinity (e.g., diphenylpropyl groups enhance hydrophobic interactions) .

- Molecular docking : Simulate binding to targets like scytalone dehydratase (PDB: 5STD). Water displacement analysis (e.g., replacing H₂O with a cyano group) improves binding free energy by ~2.0 kcal/mol .

Q. What strategies resolve contradictions in reaction outcomes during scale-up?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, increasing reaction time from 12 to 24 hr improves amidation yield by 15% .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track nitro group reduction intermediates and adjust reducing agents (e.g., LiAlH₄ vs. NaBH₄) .

Q. How does the nitro group’s electronic configuration influence reactivity in nucleophilic substitution?

The nitro group’s strong electron-withdrawing effect activates the benzene ring for nucleophilic attack at the meta position. Computational studies (DFT) show a 0.45 eV lower activation energy for nitro-substituted derivatives compared to methoxy analogs. Experimental validation via Hammett plots confirms σ⁺ values correlate with substitution rates .

Q. What analytical methods differentiate polymorphic forms of this compound, and how do they impact bioavailability?

- PXRD : Identifies crystalline vs. amorphous phases (e.g., sharp peaks at 2θ = 12.5°, 18.7° for Form I).

- DSC : Measures melting points (e.g., Form I: 160°C; Form II: 152°C).

- Solubility studies : Form I shows 20% lower aqueous solubility but higher thermal stability, impacting formulation strategies .

Methodological Guidance

Q. How to design a SAR study for nitrobenzamide derivatives targeting anti-inflammatory activity?

- Core modifications : Replace diphenylpropyl with piperidinyl groups to assess steric effects.

- Substituent scanning : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-Cl) groups at the 4-nitro position.

- In-vivo validation : Use murine LPS-induced inflammation models to measure TNF-α suppression .

Q. What safety protocols are critical when handling nitro-containing compounds?

- Explosivity risk : Avoid grinding dry powders; use wet methods or inert solvents.

- Toxicity mitigation : Conduct reactions in fume hoods with PPE (nitrile gloves, lab coats). LC-MS monitoring detects nitroso byproducts, which are carcinogenic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。